N,N-Dipropyl-3-nitro-benzeneethanamine

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Ropinirole synthesis demands precise N,N-dipropyl pharmacophore intermediates; generic nitro-phenethylamines cause regiochemical mismatch and synthetic failure. N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) is the validated precursor for dopamine D2/D3 agonist development. • Convergent ropinirole synthesis via nitro-to-amine reduction for indolone heterocycle formation. • 3-Nitro regiochemistry essential; 4-nitro analogs yield incorrect products. • BP-grade reference standard available for HPLC/GC/LC-MS impurity profiling.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 97351-96-7
Cat. No. B135143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dipropyl-3-nitro-benzeneethanamine
CAS97351-96-7
SynonymsN,N-Dipropyl-2-(3-nitrophenyl)ethanamine; 
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C14H22N2O2/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(12-13)16(17)18/h5-7,12H,3-4,8-11H2,1-2H3
InChIKeyMBYONJMRGQEVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dipropyl-3-nitro-benzeneethanamine: Key Intermediate


N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) is a nitro-substituted benzeneethanamine derivative characterized by its N,N-dipropylamino functional group and a 3-nitrophenyl core. It is primarily recognized as an intermediate in the synthesis of ropinirole derivatives [1], a class of non-ergoline dopamine D2/D3 receptor agonists used in the treatment of Parkinson's disease and restless legs syndrome . The compound belongs to the broader class of N,N-disubstituted phenethylamines, which are structurally related to endogenous neurotransmitters such as dopamine and have been extensively explored for their interactions with monoaminergic systems .

N,N-Dipropyl-3-nitro-benzeneethanamine: Why Substitution Fails


Despite superficial similarities in chemical class, N,N-Dipropyl-3-nitro-benzeneethanamine cannot be generically substituted with other N,N-dialkyl-phenethylamines or nitro-substituted benzeneethanamines due to critical differences in synthetic accessibility, intermediate purity requirements, and structure-activity relationship (SAR) determinants. Variations in the N-alkyl chain length (e.g., diethyl vs. dipropyl) are known to profoundly modulate dopamine D2 receptor affinity and efficacy in N,N-disubstituted dopamine congeners [1]. Furthermore, the precise position of the nitro group (e.g., 3-nitro vs. 4-nitro) dictates the compound's chemical reactivity and its suitability as a precursor in the multi-step synthesis of complex heterocyclic frameworks such as ropinirole . Generic substitution without rigorous quantitative validation of these parameters introduces significant risk of altered reaction yields, the generation of unknown impurities, and ultimately, the failure of downstream synthetic pathways or pharmacological assays.

N,N-Dipropyl-3-nitro-benzeneethanamine: Quantitative Differentiation


Key Nitro Intermediate for Ropinirole Synthesis

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) serves as a critical nitro-intermediate in the synthesis of ropinirole derivatives, a role not shared by non-nitrated or differently substituted analogs. The compound's synthesis involves a reductive amination sequence with dipropylamine, which is a key step in installing the N,N-dipropyl pharmacophore required for dopamine D2 agonist activity [1]. In contrast, the diethyl analog (N,N-Diethyl-3-nitro-benzeneethanamine, CAS 932405-32-8) is also used as an intermediate but leads to a different final pharmacophore profile due to altered N-alkyl chain length, which is known to impact D2 receptor binding .

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Boiling Point and pKa Differentiation

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) exhibits predicted physicochemical properties that are distinct from its shorter-chain analogs, impacting its behavior in purification and analytical methods. Its predicted boiling point of 360.2±25.0 °C and pKa of 9.30±0.50 are higher than those predicted for the diethyl analog (N,N-Diethyl-3-nitro-benzeneethanamine, MW 222.28) and the unsubstituted 3-nitrophenethylamine, reflecting the increased molecular weight and basicity conferred by the dipropylamine group .

Physicochemical Characterization Preformulation Chromatography

Structural Determinants of D2 Receptor Affinity

In a series of symmetrically N,N-disubstituted dopamine congeners, the N,N-dipropyl substitution pattern is known to confer distinct pharmacological activity at dopamine receptors compared to N,N-diethyl or other N-alkyl variations. While the target compound itself is a nitro-precursor, its ultimate pharmacophore (N,N-dipropyl-2-aminotetralin or related indolone) is a validated dopamine D2 agonist. SAR studies indicate that the N,N-dipropyl group significantly influences D2 receptor activation, with differences observed between the diethyl and dipropyl congeners in terms of potency and efficacy [1].

Neuropharmacology Dopamine Receptors Structure-Activity Relationship

Availability as a Certified Reference Standard

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) is commercially available as a certified reference standard from multiple suppliers, including as a British Pharmacopoeia (BP) standard [1]. This level of standardization is not universally available for all nitro-substituted benzeneethanamine analogs, making this compound uniquely positioned for use in analytical method development, system suitability testing, and impurity profiling within the context of ropinirole-related substance analysis .

Analytical Chemistry Quality Control Pharmaceutical Analysis

N,N-Dipropyl-3-nitro-benzeneethanamine: Application Scenarios


Ropinirole and Dopamine Agonist Synthesis

This compound is the preferred starting material for researchers and pharmaceutical manufacturers engaged in the synthesis of dopamine D2/D3 agonists bearing the N,N-dipropyl pharmacophore, particularly ropinirole and its analogs. Its defined role as a nitro intermediate enables a convergent synthetic route where the nitro group is subsequently reduced to an amine for heterocycle formation. Substitution with a diethyl analog would lead to a different final product, rendering this specific CAS number essential for projects targeting the dipropyl series [1].

Analytical Method Development and Impurity Profiling

Analytical chemists in pharmaceutical quality control should procure this compound as a reference standard to develop and validate HPLC, GC, or LC-MS methods for the detection and quantification of process-related impurities in ropinirole drug substance and drug product. Its availability as a BP-grade standard provides the necessary traceability for regulatory compliance [1].

SAR Studies of N,N-Disubstituted Phenethylamines

Medicinal chemists exploring the SAR of phenethylamine-based ligands for monoaminergic receptors can use this compound as a key intermediate to synthesize a focused library of N,N-dipropyl-substituted analogs. The compound's nitro group offers a versatile synthetic handle for further functionalization (e.g., reduction to amine, coupling reactions), allowing systematic investigation of how the 3-position substituent modulates pharmacological activity in comparison to 2-methyl or 4-substituted analogs [1].

Preformulation and Physicochemical Profiling

Preformulation scientists can utilize the predicted and experimentally determined physicochemical properties (boiling point, pKa, solubility profile) of this compound to inform the development of purification protocols and to anticipate the behavior of related dipropylamino-containing drug candidates. The data provide a baseline for comparison with diethyl and dimethyl analogs, guiding solvent selection and stability studies [1].

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